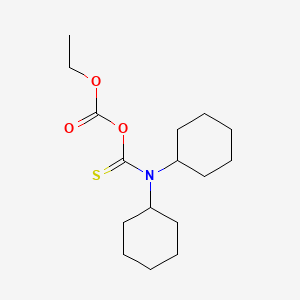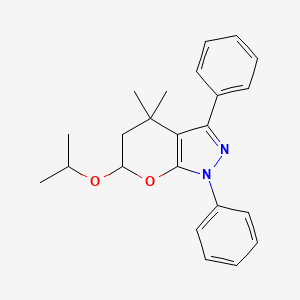
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its unique structural features, which include a tetrahydropyrano ring fused to a pyrazole ring, and an isopropyl ether group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may start with the preparation of a pyrazole intermediate, followed by the introduction of the tetrahydropyrano ring through a cyclization reaction. The final step involves the etherification of the compound with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: A structurally related compound with a dioxolane ring instead of a tetrahydropyrano ring.
N,N-Diphenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine: Another related compound with a different functional group arrangement.
Uniqueness
4,4-Dimethyl-1,3-diphenyl-1,4,5,6-tetrahydropyrano(2,3-c)pyrazol-6-yl isopropyl ether is unique due to its specific combination of structural features, including the tetrahydropyrano ring fused to a pyrazole ring and the isopropyl ether group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
特性
CAS番号 |
63777-09-3 |
|---|---|
分子式 |
C23H26N2O2 |
分子量 |
362.5 g/mol |
IUPAC名 |
4,4-dimethyl-1,3-diphenyl-6-propan-2-yloxy-5,6-dihydropyrano[2,3-c]pyrazole |
InChI |
InChI=1S/C23H26N2O2/c1-16(2)26-19-15-23(3,4)20-21(17-11-7-5-8-12-17)24-25(22(20)27-19)18-13-9-6-10-14-18/h5-14,16,19H,15H2,1-4H3 |
InChIキー |
ORTRBOFLFKTAHR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1CC(C2=C(O1)N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





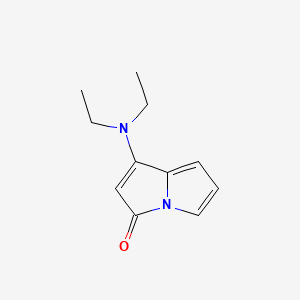

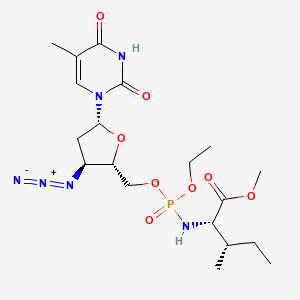
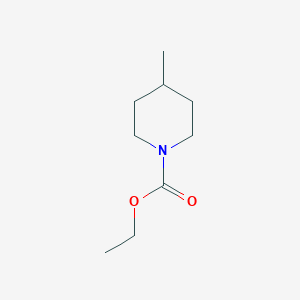
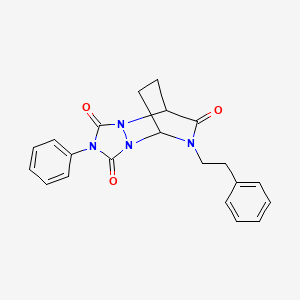

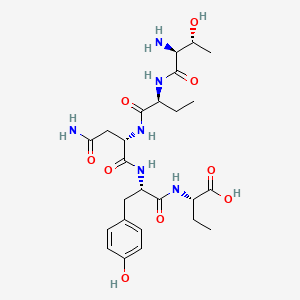
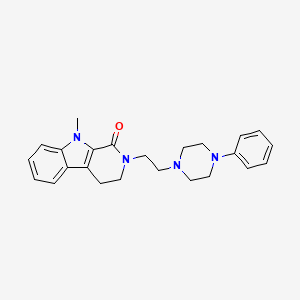
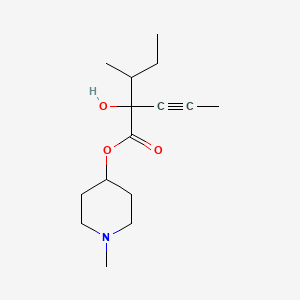
![(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12789504.png)
